Polydispersity Index (PDI) ≤ 1.05 Ensures Reproducible PEG Chain Length Distribution vs. Generic PEG Reagents (PDI 1.05–1.20)
The polydispersity index (PDI) of the PEG backbone directly governs the uniformity of hydrodynamic size, grafting density, and pharmacokinetic profile of PEGylated constructs. Thiol-PEG-acid from quality-verified suppliers is consistently specified with a PDI ≤ 1.05, as confirmed by GPC and MALDI-MS analysis . This contrasts with the broader polydispersity range (PDI 1.05–1.20) typical of generic industrial PEG reagents used in polymer therapeutics [1]. The narrower PDI of ≤ 1.05 translates to a more homogeneous population of PEG chain lengths: for a nominal MW of 5000 Da, a PDI of 1.05 corresponds to a chain-length distribution spanning approximately ±500 Da, whereas a PDI of 1.20 broadens this to approximately ±1000 Da, effectively doubling the dispersity of the conjugated product . This difference is critical for applications requiring regulatory characterization, such as PEGylated protein therapeutics or nanoparticle formulations where monodispersity simplifies mass spectrometry analysis and improves the consistency of biological readouts.
| Evidence Dimension | Polydispersity Index (PDI) of PEG backbone |
|---|---|
| Target Compound Data | PDI ≤ 1.05 (Creative PEGWorks linear HS-PEG-COOH; also consistent across multiple vendors: Ponsure, RuixiBio, DeltaBio all specify PDI ≤ 1.05) |
| Comparator Or Baseline | Generic industrial PEG for polymer therapeutics: PDI typically 1.05–1.20 [1]; monodisperse dPEG: Đ = 1.0 (no dispersity) |
| Quantified Difference | PDI ≤ 1.05 represents up to ~4× narrower molecular weight distribution than PDI 1.20 at equivalent nominal MW; monodisperse dPEG achieves absolute uniformity (Đ = 1) but at substantially higher cost and limited MW range [1] |
| Conditions | GPC (gel permeation chromatography) and MALDI-TOF mass spectrometry analysis; vendor Certificate of Analysis (COA) documentation |
Why This Matters
Procurement of HS-PEG-COOH with verified PDI ≤ 1.05 ensures that the functional PEG density on nanoparticle surfaces and the hydrodynamic radius of conjugates are reproducible across independent experiments and scale-up batches, directly reducing assay variability and simplifying regulatory documentation.
- [1] Iris Biotech GmbH. Comparison of Carriers for Polymer Therapeutics: Polydispersity D of PEGs, PGAs and PSRs typically used in polymer therapeutics is between 1.05 and 1.20. Technical Note, 2017. Available at: https://iris-biotech.de View Source
